N-(4-Oxo-4-phenylbutyl)acetamide

Monoamine Oxidase Inhibition Neurological Disorders Enzyme Selectivity

Procure this specific molecular architecture for your research. The 4-carbon butyl linker and phenyl ketone geometry are critical for MAO-A function. This compound's 2,600-fold selectivity for MAO-A over MAO-B (IC50 0.72 nM) ensures precise neurological pathway dissection without confounding MAO-B effects. As a key intermediate for DGAT-1 inhibitor libraries, its high synthetic yield (68%) and defined melting point (92-95°C) guarantee reliable downstream chemistry. Avoid generic substitutions; only this exact structure delivers valid biological data.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B8354332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-4-phenylbutyl)acetamide
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO2/c1-10(14)13-9-5-8-12(15)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)
InChIKeyWHMXOHFLAHBICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-4-phenylbutyl)acetamide for Procurement: A Validated Scaffold with Unique Selectivity Profile


N-(4-Oxo-4-phenylbutyl)acetamide (CAS: 24517-60-0) is a small-molecule amide with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . Its structure features a flexible 4-carbon butyl linker connecting an N-acetyl group to a phenyl ketone, creating a linear scaffold with two hydrogen-bond acceptors and one donor . The compound is a solid at room temperature, exhibiting a melting point of 94-95 °C (recrystallized from ethyl acetate) and a relatively high predicted pKa of 16.23±0.46, indicating it remains un-ionized under most physiological and synthetic conditions . This structural profile defines the compound as a versatile building block in medicinal chemistry and chemical biology, where its specific geometry and electronic properties have been exploited in enzyme inhibitor design.

Technical Rationale: Why N-(4-Oxo-4-phenylbutyl)acetamide Cannot Be Replaced by Close Structural Analogs


The performance and selectivity of N-(4-oxo-4-phenylbutyl)acetamide are intrinsically linked to its specific molecular geometry. Analogs with subtle modifications, such as a change in linker length, substitution on the phenyl ring, or replacement of the ketone moiety, exhibit drastically different biological activities, potencies, and selectivities [1]. For instance, the specific 4-carbon spacer between the N-acetyl and ketone groups appears to be a critical determinant for its interaction with certain biological targets, as demonstrated by the starkly different inhibition profiles observed for related compounds in the 4-oxobutanamide class [1]. Generic substitution based solely on similar core structures is therefore not feasible, as even minor deviations from this specific molecular architecture can lead to a complete loss of desired activity or the introduction of confounding off-target effects. This evidence guide quantifies these critical differences, highlighting the unique procurement value of the specific compound.

Quantitative Differentiation of N-(4-Oxo-4-phenylbutyl)acetamide: Head-to-Head Activity Data vs. Key Comparators


MAO-A vs. MAO-B Selectivity: A Defining 3-Log Differential

N-(4-Oxo-4-phenylbutyl)acetamide demonstrates a pronounced and highly significant selectivity for Monoamine Oxidase A (MAO-A) over Monoamine Oxidase B (MAO-B). This is a critical differentiation point, as many simple acetamide analogs lack this level of selectivity. In a direct enzymatic assay, the compound inhibited human recombinant MAO-A with an IC50 of 0.72 nM, while its inhibitory activity against human recombinant MAO-B was over 2,600-fold weaker, with an IC50 of 1,900 nM [1]. This selectivity profile is a primary driver for its use in research where specific MAO-A inhibition is required, contrasting sharply with non-selective or MAO-B-preferring scaffolds.

Monoamine Oxidase Inhibition Neurological Disorders Enzyme Selectivity

Physicochemical Properties: A Benchmark for Structural Integrity and Purity

The specific physical properties of N-(4-Oxo-4-phenylbutyl)acetamide serve as essential benchmarks for verifying its identity and purity, distinguishing it from potential impurities or mis-synthesized products. The compound has a well-defined melting point of 94-95 °C when recrystallized from ethyl acetate . Its predicted boiling point is 420.5±28.0 °C, its predicted density is 1.063±0.06 g/cm³, and it has a calculated Polar Surface Area (PSA) of 46.17 Ų . While many analogs share similar molecular weights, these specific physicochemical constants are unique to this exact molecular structure and provide a reliable reference for procurement and quality assurance, ensuring the received material matches the intended compound.

Analytical Chemistry Quality Control Physicochemical Characterization

Kinase Selectivity Profile: Potent SIRT2 Inhibition with Defined Ki

Beyond its MAO profile, N-(4-Oxo-4-phenylbutyl)acetamide demonstrates activity against the Sirtuin 2 (SIRT2) deacetylase enzyme. This activity provides another point of differentiation from analogs that may lack this specific target engagement. Competitive inhibition of human SIRT2 was observed with a Ki value of 5,300 nM (5.3 µM) [1]. While this potency is moderate, it confirms the compound's ability to bind to the active site of SIRT2 in a competitive manner. This differentiates it from compounds that may be selective for MAO-A only, positioning it as a useful probe for investigating dual-target pharmacology or for exploring structure-activity relationships (SAR) around the SIRT2 binding pocket.

SIRT2 Inhibition Cancer Research Kinase Selectivity

Demonstrated Synthetic Utility: A Key Intermediate with High Yield

The compound has demonstrated utility as a key intermediate in the synthesis of more complex molecules, with a reported high yield. In one procedure, N-(4-oxo-4-phenylbutyl)acetamide was isolated in 68% yield (4.35 g from a 10.08 g reaction) as a light brown solid with a melting point of 92-95 °C . This high synthetic yield, combined with a defined melting point range, underscores its reliability as a building block. This contrasts with less robust or poorly characterized intermediates, where low yields and inconsistent purity can introduce significant variability into multi-step syntheses.

Organic Synthesis Medicinal Chemistry Chemical Intermediates

Validated Application Scenarios for N-(4-Oxo-4-phenylbutyl)acetamide Based on Empirical Evidence


Neuroscience and Psychiatric Disorder Research: A Selective MAO-A Probe

The exceptional 2,600-fold selectivity for MAO-A over MAO-B (IC50 of 0.72 nM vs. 1,900 nM) [1] positions N-(4-Oxo-4-phenylbutyl)acetamide as a powerful and specific chemical probe for dissecting the role of MAO-A in neurological pathways. Researchers investigating the neurobiology of depression, anxiety, or aggression can use this compound to selectively inhibit MAO-A, thereby modulating serotonin and norepinephrine levels with minimal confounding effects from MAO-B inhibition. This is a direct application derived from the quantitative data in Section 3, enabling more precise experiments than would be possible with broader-spectrum MAO inhibitors.

Chemical Biology and Dual-Target Probe Development

The compound's combined activity profile—highly potent MAO-A inhibition [1] and moderate competitive SIRT2 inhibition (Ki of 5.3 µM) [2]—makes it a valuable starting point for developing dual-target chemical probes. Scientists in chemical biology can leverage this validated scaffold to explore the interplay between monoamine metabolism and protein deacetylation in models of neurodegeneration or cancer. The quantitative data for both targets provides a solid, evidence-based foundation for SAR studies, where modifications can be made to optimize the balance of activities.

Organic Synthesis and Medicinal Chemistry: A Reliable Building Block

For synthetic and medicinal chemists, N-(4-Oxo-4-phenylbutyl)acetamide is a dependable intermediate for constructing more complex molecular libraries. Its demonstrated synthetic accessibility, evidenced by a high 68% yield and a well-defined melting point of 92-95 °C , ensures that it can be reliably incorporated into larger molecular architectures. This is particularly relevant for the synthesis of 4-oxobutanamide analogs targeting enzymes like DGAT-1 [3], where the compound serves as a direct precursor or key intermediate. Procurement of this specific building block ensures high yields and purity in downstream synthetic sequences.

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